Lysyltryptophyllysine

Description

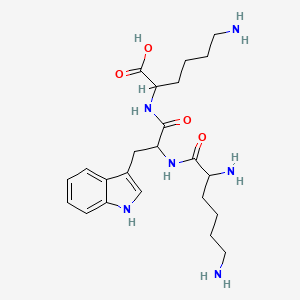

Lysyltryptophyllysine (hypothetical structure: Lys-Trp-Lys) is a tripeptide composed of lysine (Lys) and tryptophan (Trp) residues. For instance, trilysine (Lys-Lys-Lys, CAS 13184-14-0) shares a tripeptide backbone and has a molecular formula of C₁₈H₃₈N₆O₄, as documented in . This compound’s inclusion of tryptophan introduces aromatic and hydrophobic properties, differentiating it from homomeric lysine peptides. Regulatory guidelines emphasize the need for rigorous structural characterization, including spectroscopy and purity analysis, for such compounds .

Properties

IUPAC Name |

6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N6O4/c24-11-5-3-8-17(26)21(30)29-20(13-15-14-27-18-9-2-1-7-16(15)18)22(31)28-19(23(32)33)10-4-6-12-25/h1-2,7,9,14,17,19-20,27H,3-6,8,10-13,24-26H2,(H,28,31)(H,29,30)(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTZYVTZDVZBJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Lysyltryptophyllysine can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin to obtain the final product .

Industrial Production Methods

This includes using automated peptide synthesizers, high-purity reagents, and efficient purification techniques to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Lysyltryptophyllysine can undergo various chemical reactions, including:

Oxidation: The tryptophan residue can be oxidized to form kynurenine or other oxidation products.

Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.

Substitution: Substitution reactions can occur at the amino or carboxyl groups of the lysine residues.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or dithiothreitol can be employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to the formation of kynurenine, while reduction of peptide bonds can result in smaller peptide fragments .

Scientific Research Applications

Biochemical Interactions

Lysyltryptophyllysine has been studied for its ability to bind to nucleic acids. Research indicates that this peptide can intercalate with DNA, which is crucial for understanding its potential roles in genetic regulation and drug delivery systems. A study demonstrated that the binding of this compound to DNA involves two distinct complexes, with the first being driven by electrostatic interactions and the second by stacking interactions between the tryptophan residue and DNA bases . This dual binding mechanism suggests that this compound may be utilized in designing targeted gene therapies or as a tool for studying DNA-protein interactions.

Therapeutic Applications

The therapeutic potential of this compound is notable, particularly in the context of cancer treatment. Its ability to bind to DNA can be exploited to develop novel anticancer agents that selectively target tumor cells. The binding characteristics of this peptide could enhance the efficacy of chemotherapeutic drugs by facilitating their delivery to cancerous tissues while minimizing systemic toxicity . Additionally, its interaction with various biomolecules opens avenues for designing peptide-based drugs that could modulate biological pathways involved in disease progression.

Nutritional Science

In nutritional science, this compound's components—lysine and tryptophan—are recognized for their essential roles in human health. Tryptophan is a precursor for serotonin, a neurotransmitter involved in mood regulation, while lysine is critical for protein synthesis and immune function. Studies have shown that combinations of these amino acids can influence gut hormone secretion, which plays a significant role in appetite regulation and metabolic processes . This suggests potential applications in dietary formulations aimed at weight management and metabolic health.

Molecular Biology Research

This compound serves as a valuable model compound in molecular biology research. Its structural properties allow scientists to investigate peptide interactions with nucleic acids and proteins, contributing to a deeper understanding of cellular mechanisms . The insights gained from such studies can inform the development of new biotechnological applications, including biosensors and molecular probes.

Case Studies

Several studies highlight the applications of this compound:

- Binding Studies : Research conducted on the binding affinities of this compound with various polynucleotides revealed significant insights into its intercalation properties, which could inform future drug design strategies .

- Therapeutic Potential : Investigations into the use of this peptide in targeting cancer cells have shown promise in enhancing drug efficacy through improved delivery systems .

- Nutritional Impacts : Clinical trials exploring the effects of dietary amino acid supplementation on gut hormone secretion have provided evidence supporting the role of lysine and tryptophan in metabolic health .

Mechanism of Action

The mechanism of action of lysyltryptophyllysine involves its ability to bind to specific molecular targets, such as DNA or proteins. The tryptophan residue plays a crucial role in this binding through stacking interactions with nucleic acid bases or aromatic residues of proteins. This interaction can lead to fluorescence quenching and other biochemical effects .

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Key Structural Comparisons

*Hypothetical data inferred from peptide chemistry principles.

†Example of a tryptophan-containing peptide from , highlighting structural complexity.

Key Findings :

- Aromaticity : this compound’s tryptophan residue provides UV absorbance at 280 nm, a feature absent in trilysine. This property is critical for spectroscopic quantification .

- Charge and Solubility : With three lysine residues, trilysine is highly cationic and water-soluble. This compound’s solubility may be reduced due to Trp’s hydrophobicity, necessitating solvent optimization during synthesis .

Table 2: Functional Differences

Key Findings :

- Antimicrobial Potential: this compound’s Trp residue may enhance membrane disruption in pathogens, a mechanism observed in other Trp-rich antimicrobial peptides .

- Stability : Unlike trilysine, this compound requires protection from light and oxidative conditions due to Trp’s reactivity .

Analytical and Regulatory Considerations

Regulatory frameworks () mandate detailed characterization for peptide-based compounds, including:

- Structural Confirmation : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) for sequence validation.

- Purity Standards: High-performance liquid chromatography (HPLC) to resolve Trp-related degradation products.

Biological Activity

Lysyltryptophyllysine (H-Lys-Trp-Lys-OH) is a synthetic peptide composed of three amino acids: lysine, tryptophan, and another lysine. This unique sequence influences its biological activities, making it a subject of interest in various scientific fields, including biochemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial properties, interactions with DNA, and potential applications in protein synthesis.

Structural Characteristics

This compound's structure is characterized by the arrangement of two lysine residues flanking a tryptophan residue. This configuration may enhance its binding affinity to specific biological targets compared to other peptides with different sequences.

Biological Activities

1. Antimicrobial Properties

Research indicates that peptides containing lysine and tryptophan exhibit significant antimicrobial effects against various pathogens. This compound has shown promise in inhibiting the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

2. Interaction with DNA

this compound has been studied for its ability to interact with DNA. Specifically, it can induce nicks in supercoiled DNA at apurinic sites, which is critical for understanding its potential applications in gene therapy and molecular biology . The mechanism involves the peptide binding to DNA and facilitating cleavage through a process that depends on the peptide's concentration and environmental conditions.

3. Protein Synthesis Enhancement

In studies involving neonatal piglets, co-perfusion of arginine with lysyl-lysine (which shares structural similarities with this compound) resulted in greater arginine uptake and increased mucosal protein synthesis. This suggests that similar peptides could enhance protein synthesis through improved amino acid absorption .

Table 1: Summary of Biological Activities

Research Findings

Recent studies have highlighted several key findings related to the biological activity of this compound:

- Antimicrobial Efficacy : In vitro tests have demonstrated that H-Lys-Trp-Lys-OH exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

- DNA Interaction Studies : The ability of this compound to nick DNA has been quantified through agarose gel electrophoresis, showing that higher concentrations lead to increased nicking activity. This property is particularly relevant for developing therapeutic agents that target specific genes or sequences .

- Protein Synthesis Pathway : The enhancement of protein synthesis via amino acid absorption was mediated through the mTOR pathway, indicating potential implications for nutritional supplementation in livestock and possibly humans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.